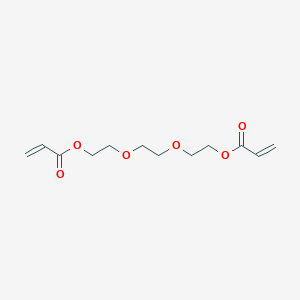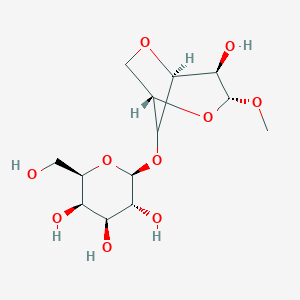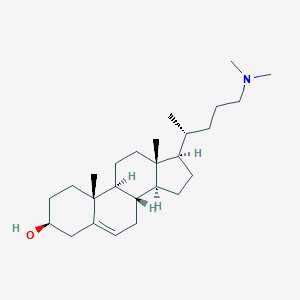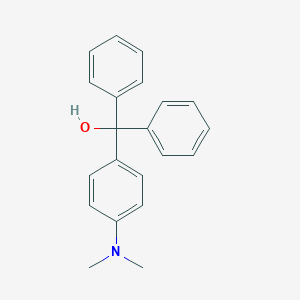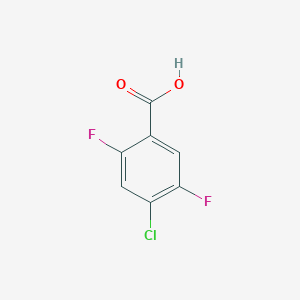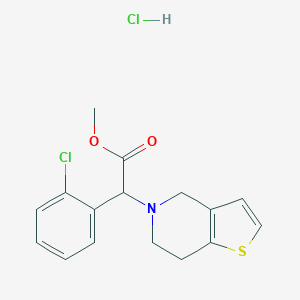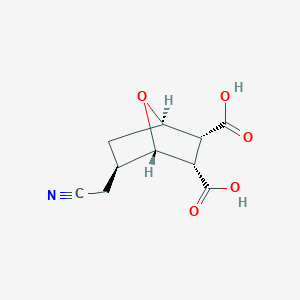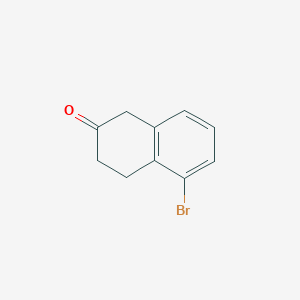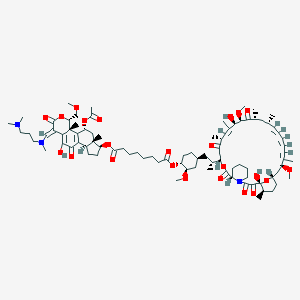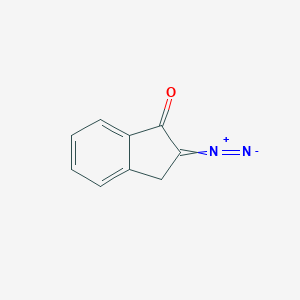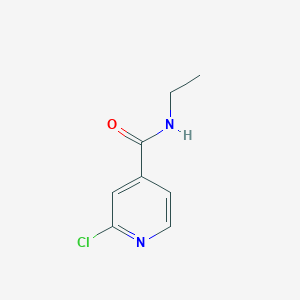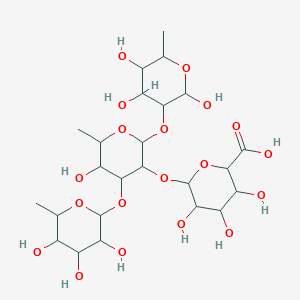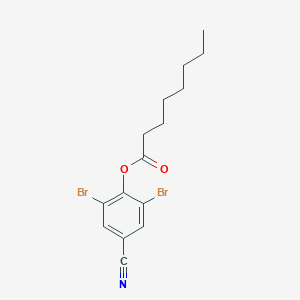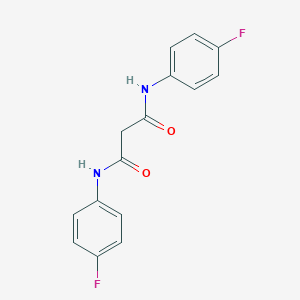
N,N'-bis(4-fluorophenyl)propanediamide
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for N,N’-bis(4-fluorophenyl)propanediamide is not explicitly mentioned in the sources, there are related compounds that have been synthesized through various methods. For instance, a symmetric derivative of thiocarbohydrazide was synthesized by reacting thiocarbohydrazide with double equivalent amount p- fluoro benzaldehyde in ethanol medium at refluxing conditions . Another study mentioned the synthesis of new polyfluorinated 4-thiazolidinones and 1,4-bis (4-thiazolidinone)phenylenes from a one-pot three-component reaction of fluorinated aniline, mono- and dialdehyde and thioglycolic acid followed by fluorination with trifluoroacetamide and 4-fluorobenzaldehyde .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
Synthesis and Properties of Sulfonated Block Copolymers :A study focused on synthesizing sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, utilizing Bis(4-fluorophenyl)sulfone for hydrophobic and hydrophilic block creation. These copolymers exhibited promising properties for fuel-cell applications, demonstrating significant proton conductivity and mechanical strength, potentially surpassing those of perfluorinated ionomer membranes like Nafion (Bae, Miyatake, & Watanabe, 2009).
Fluorescent DNA Binders
Bis-4-aminobenzamidines as Fluorogenic DNA Binders :Research on N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine (BAPPA) discovered its significant increase in emission fluorescence upon binding to specific A/T DNA sites. BAPPA's structural characteristics allow for easy introduction of functional groups, indicating its potential for applications in molecular biology and bioanalytics (Vázquez et al., 2010).
Environmental and Analytical Chemistry
Degradation Product Analysis :A study presented a methodology for separating flunarizine hydrochloride and its degradation products using micellar or microemulsion liquid chromatography, demonstrating the capability of these techniques in analyzing complex pharmaceutical compounds and their degradation pathways (El-Sherbiny et al., 2005).
Advanced Synthesis for Pharmaceuticals
Synthesis of Neuroleptic Agents :Fluspirilen and Penfluridol, neuroleptic agents containing a 4,4-bis(p-fluorophenyl)butyl group, were synthesized via a key intermediate prepared from 4,4′-difluorobenzophenone, employing rhodium-catalyzed hydroformylation. This process underscores the importance of advanced synthesis techniques in developing pharmaceuticals (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Anion Recognition and Environmental Applications
Anion Recognition by N,N′-diarylalkanediamides :Research into N,N′-diarylalkanediamides from aliphatic dicarboxylic acids and 4-nitroaniline, specifically N,N′-bis(4-nitrophenyl)butanediamide, explored their anion binding capabilities. This study contributes to the understanding of selective fluoride recognition, highlighting potential applications in environmental monitoring and remediation (Wagner-Wysiecka & Łukasik, 2012).
Biodegradation and Polymer Research
Bioremediation of Environmental Pollutants :A study on the bioremediation capabilities of laccase from Fusarium incarnatum UC-14 in degrading Bisphenol A using a reverse micelles system demonstrated a significant reduction of this environmental pollutant. This research suggests the potential of enzyme-based systems for the bioremediation of hydrophobic phenolic pollutants (Chhaya & Gupte, 2013).
Eigenschaften
IUPAC Name |
N,N'-bis(4-fluorophenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPIXCWMIRALHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333046 | |
| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N'-bis(4-fluorophenyl)propanediamide | |
CAS RN |
1677-29-8 | |
| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

